4-bromo-2-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl furan-2-carboxylate
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Overview
Description
4-Bromo-2-[(E)-({2-[5-Methyl-2-(propan-2-yl)phenoxy]acetamido}imino)methyl]phenyl furan-2-carboxylate is a complex organic compound that features a brominated aromatic ring, a furan ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-[(E)-({2-[5-Methyl-2-(propan-2-yl)phenoxy]acetamido}imino)methyl]phenyl furan-2-carboxylate typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.
Amidation and Acylation: The acetamido group is introduced through an amidation reaction, followed by acylation to attach the furan-2-carboxylate moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-[(E)-({2-[5-Methyl-2-(propan-2-yl)phenoxy]acetamido}imino)methyl]phenyl furan-2-carboxylate can undergo various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert certain functional groups to their corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various nucleophiles such as alkoxides or amines.
Scientific Research Applications
4-Bromo-2-[(E)-({2-[5-Methyl-2-(propan-2-yl)phenoxy]acetamido}imino)methyl]phenyl furan-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: Its interactions with biological targets are studied to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 4-Bromo-2-[(E)-({2-[5-Methyl-2-(propan-2-yl)phenoxy]acetamido}imino)methyl]phenyl furan-2-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: It may inhibit key signaling pathways such as the NF-κB pathway, leading to reduced inflammation or cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-[(E)-({2-[5-Methyl-2-(propan-2-yl)phenoxy]acetamido}imino)methyl]phenyl furan-2-carboxylate: shares structural similarities with other brominated aromatic compounds and furan derivatives.
Uniqueness
Unique Functional Groups:
Distinct Biological Activity: Its specific interactions with biological targets differentiate it from other similar compounds, making it a valuable candidate for drug development.
Properties
Molecular Formula |
C24H23BrN2O5 |
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Molecular Weight |
499.4 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate |
InChI |
InChI=1S/C24H23BrN2O5/c1-15(2)19-8-6-16(3)11-22(19)31-14-23(28)27-26-13-17-12-18(25)7-9-20(17)32-24(29)21-5-4-10-30-21/h4-13,15H,14H2,1-3H3,(H,27,28)/b26-13+ |
InChI Key |
PFLMRNZANJRSQX-LGJNPRDNSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=CO3 |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=CO3 |
Origin of Product |
United States |
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